molecular formula C11H14BrNO4S B6247801 3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid CAS No. 1098391-81-1

3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid

Cat. No. B6247801
CAS RN: 1098391-81-1
M. Wt: 336.2
InChI Key:
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Description

3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid is a chemical compound with the CAS Number: 1098391-81-1 . It has a molecular weight of 336.21 . The IUPAC name for this compound is 3- { [ (2-bromo-4-methylphenyl)sulfonyl]amino}butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO4S/c1-7-3-4-10 (9 (12)5-7)18 (16,17)13-8 (2)6-11 (14)15/h3-5,8,13H,6H2,1-2H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the literature.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with butanoic acid in the presence of a base to form the intermediate 3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid chloride. This intermediate is then treated with aqueous ammonia to yield the final product.", "Starting Materials": [ "2-bromo-4-methylbenzenesulfonyl chloride", "butanoic acid", "base", "aqueous ammonia" ], "Reaction": [ "Step 1: 2-bromo-4-methylbenzenesulfonyl chloride is added to a solution of butanoic acid in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting intermediate, 3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid chloride, is isolated by filtration or extraction.", "Step 4: The intermediate is then treated with aqueous ammonia to yield the final product, 3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid.", "Step 5: The product is purified by recrystallization or chromatography." ] }

CAS RN

1098391-81-1

Product Name

3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid

Molecular Formula

C11H14BrNO4S

Molecular Weight

336.2

Purity

95

Origin of Product

United States

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